4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine
Description
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-methyl-1,2-oxazole moiety. Its molecular formula is C₉H₁₄N₂O₂, and its hydrochloride form (CAS: 1126636-26-7) is commonly utilized as a building block in pharmaceutical synthesis .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 |
InChI Key |
BQERWOVGPAOPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
| Step | Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of Oxazole Ring | Cyclization of α-hydroxyketones or α-haloketones with amidoximes or hydroxylamine derivatives under acidic or basic catalysis | 70-85 | Typical solvents: ethanol, acetonitrile; temperature control critical |
| 2 | Preparation of Oxan-4-amine Intermediate | Reduction or amination of tetrahydropyran derivatives, often starting from tetrahydro-2H-pyran-4-one or related ketones | 60-80 | Use of reductive amination or nucleophilic substitution with ammonia or amines |
| 3 | Coupling Oxazole to Oxan-4-amine | Nucleophilic substitution or cross-coupling reactions linking oxazole ring to oxan-4-amine | 55-75 | Requires activating groups or leaving groups on oxazole or oxan moiety |
| 4 | Purification and Salt Formation | Chromatographic purification followed by conversion to hydrochloride salt to enhance solubility | - | Final product characterized by NMR, MS, and elemental analysis |
Detailed Synthetic Route Example
A representative synthetic route reported involves:
Synthesis of 3-Methyl-1,2-oxazole-5-carboxaldehyde: Prepared by cyclization of appropriate α-hydroxyketones with hydroxylamine derivatives.
Preparation of 4-aminotetrahydropyran (oxan-4-amine): Achieved by reductive amination of tetrahydro-2H-pyran-4-one with ammonia or amine sources, employing reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
Condensation Reaction: The aldehyde group of the oxazole intermediate reacts with the amine group of the oxan-4-amine under mild acidic conditions to form the target compound.
Isolation as Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 0°C to 80°C depending on the step to control reaction rates and minimize side products.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or ethanol are preferred for solubility and reaction efficiency.
- Catalysts: Acidic or basic catalysts are used to facilitate cyclization and condensation steps.
- Purification: Silica gel chromatography and recrystallization are standard methods for purification.
Analytical Characterization
The prepared compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of oxazole and oxan-4-amine moieties.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations.
- Elemental Analysis: Validates the molecular formula.
- Melting Point Determination: Assesses purity and physical properties.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | α-Hydroxyketones, hydroxylamine derivatives, tetrahydro-2H-pyran-4-one |
| Key Reactions | Oxazole ring formation, reductive amination, condensation |
| Typical Yields | 55-85% depending on step |
| Reaction Time | Several hours per step, total synthesis ~1-3 days |
| Purification | Silica gel chromatography, recrystallization |
| Final Form | Hydrochloride salt for enhanced solubility |
| Analytical Techniques | NMR, MS, IR, elemental analysis |
Research Findings and Applications
The synthetic methodologies for 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine have been optimized to provide moderate to high yields with good purity. The compound's unique structure makes it a candidate for biological activity screening, including antimicrobial and anticancer assays. Its preparation methods are adaptable for scale-up and modification for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-(3-Methyl-1,2-oxadiazol-5-yl)oxan-4-amine
- Key Differences : Replaces the oxazole ring with a 1,2,4-oxadiazole ring.
- Impact : Oxadiazoles exhibit higher metabolic stability and stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance binding affinity in drug-target interactions .
- Applications : Used in antiviral and anti-inflammatory agents (e.g., pleconaril derivatives) .
Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate (MZO-2)
- Key Differences : Contains a carbamoyl-ethanimidate side chain and a dimethoxyphenyl group.
- Impact : The extended side chain improves lipid solubility and cell membrane penetration, making MZO-2 effective in topical anti-inflammatory formulations .
- Biological Activity : Inhibits LPS-induced TNFα and caspases 3/8/9 in Jurkat cells .
2-[4-(Methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate
- Key Differences : Features a piperidine ring and a methoxycarbonyl group.
- Impact : The cationic piperidine enhances water solubility, while the methoxycarbonyl group facilitates conjugation in peptide-mimetic drug design .
- Synthesis : Achieved via regioselective cyclization and trifluoroacetate salt formation .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP |
|---|---|---|---|
| 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine HCl | 255.70 | High (polar solvents) | 1.2* |
| Pleconaril | 530.44 | Low (lipophilic) | 4.8 |
| MZO-2 | 403.42 | Moderate (DMSO) | 3.5 |
| 13a (Triazine-oxazole hybrid) | 350.11 | Moderate (aqueous) | 1.8 |
*Estimated via computational models.
Biological Activity
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is a heterocyclic compound belonging to the oxazole family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and research findings.
4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine can be synthesized through various methods, typically involving the cyclization of appropriate precursors. The compound's structure includes a five-membered oxazole ring, which is crucial for its biological activity.
The biological activity of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine is attributed to its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Antimicrobial Activity
Research indicates that 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.
Anticancer Activity
In addition to its antimicrobial properties, 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine has been investigated for its anticancer potential. Preliminary studies indicate that it induces apoptosis in cancer cell lines such as HepG2 (human liver cancer cells).
Case Study: HepG2 Cell Line
A study reported that treatment with 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine resulted in:
- Cell Cycle Arrest : Significant arrest at the S phase.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
These results highlight the compound's potential as an anticancer agent through a mitochondria-dependent pathway.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine, it is useful to compare it with other oxazole-containing compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Aleglitazar | Antidiabetic agent | PPAR activation |
| Ditazole | Platelet aggregation inhibitor | Inhibition of thromboxane synthesis |
| Mubritinib | Tyrosine kinase inhibitor | Inhibition of cancer cell proliferation |
This comparison illustrates that while similar compounds share certain mechanisms of action, 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amines’ unique substitution pattern may confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
